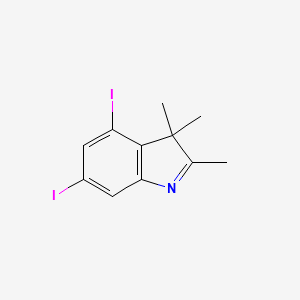

4,6-diiodo-2,3,3-trimethyl-3H-indole

Description

4,6-Diiodo-2,3,3-trimethyl-3H-indole is a halogenated indole derivative characterized by iodine atoms at the 4- and 6-positions of the indole ring and methyl groups at the 2- and 3-positions. The iodine substituents are expected to influence its electronic properties, steric bulk, and reactivity compared to non-halogenated or differently substituted analogs.

Properties

Molecular Formula |

C11H11I2N |

|---|---|

Molecular Weight |

411.02 g/mol |

IUPAC Name |

4,6-diiodo-2,3,3-trimethylindole |

InChI |

InChI=1S/C11H11I2N/c1-6-11(2,3)10-8(13)4-7(12)5-9(10)14-6/h4-5H,1-3H3 |

InChI Key |

QOFFEJIEIIALCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C(=CC(=C2)I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,6-diiodo-2,3,3-trimethyl-3H-indole with structurally related indole derivatives, focusing on synthesis, properties, and applications.

Key Comparisons

Halogenation Effects 4,6-Diiodo vs. 4,6-Dibromo Analogs: The diiodo derivative is expected to exhibit stronger halogen bonding and greater steric hindrance compared to the dibromo analog due to iodine’s larger atomic radius and polarizability. The dibromo compound’s crystal structure () shows moderate thermal displacement parameters (U11 = 0.0625 Ų for Br1), suggesting stable packing, which may differ in the diiodo variant due to iodine’s size . Reactivity: Halogenated indoles are often intermediates for further functionalization.

Electronic and Photophysical Properties Ethynyl vs. Iodo Substituents: The 5-ethynyl derivative () demonstrates redox activity localized at the metal-alkynyl interface, making it suitable for molecular electronics. In contrast, iodine’s electron-withdrawing nature in the diiodo compound may reduce π-electron density, altering its electrochemical behavior . Fluorescence Performance: Neutral 2,3,3-trimethyl-3H-indole derivatives () show tunable fluorescence for sensing and textiles.

Stability and Applications Microencapsulation: The 2,3,3-trimethyl-3H-indole microcapsules () exhibit retained fluorescence on textiles after washing.

Research Findings and Challenges

- Synthetic Challenges : Heavy halogen incorporation (e.g., iodine) may require specialized conditions (e.g., sealed tubes, excess reagents) to avoid dehalogenation, as seen in the dibromo compound’s synthesis () .

- Contradictions: highlights that neutral indole derivatives (non-charged) are often mislabeled as indolium salts, emphasizing the need for precise structural characterization when comparing charged vs. neutral systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.